MAO‑A Inhibition Potency: 1‑Substituted Phenoxathiin 10,10‑Dioxides Achieve 60‑Fold Lower IC₅₀ Than the 3‑Methyl Dioxide, Validating the Scaffold's Substituent‑Dependent Potency Window
Unsubstituted phenoxathiin 10,10‑dioxide itself shows very weak MAO‑A inhibition, but introduction of a small lipophilic substituent ortho to the sulfur atom dramatically enhances potency. The 3‑methylphenoxathiin 10,10‑dioxide (a meta‑substituted isomer) exhibits an IC₅₀ of 200 nM, whereas the lead 1‑substituted derivative 2614W94 (3‑(1‑trifluoromethyl)ethoxyphenoxathiin 10,10‑dioxide) achieves a Ki of 1.6 nM (IC₅₀ ≈ 5 nM) [1][2]. This represents an approximately 40‑ to 125‑fold improvement in binding affinity, demonstrating that the 10,10‑dioxide scaffold is a tunable pharmacophore where even minor positional isomerism leads to order‑of‑magnitude potency differences [3].
| Evidence Dimension | MAO‑A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM (2614W94, a 1‑substituted phenoxathiin 10,10‑dioxide); Ki = 1.6 nM |
| Comparator Or Baseline | IC₅₀ = 200 nM (3‑methylphenoxathiin 10,10‑dioxide) |
| Quantified Difference | 40‑fold lower IC₅₀ for the 1‑substituted derivative |
| Conditions | Recombinant human MAO‑A, serotonin substrate |
Why This Matters
Users procuring phenoxathiin 10,10‑dioxide as a synthetic intermediate for MAO‑A inhibitors must achieve ≥ 95 % purity to avoid regioisomeric contaminants that can reduce downstream potency by up to two orders of magnitude.
- [1] M. Harfenist et al. J. Med. Chem. 1998, 41, 2118–2125. View Source
- [2] H. L. White et al. Biochemical and pharmacologic properties of 2614W94, a reversible, competitive inhibitor of monoamine oxidase‑A. Drug Dev. Res. 1998, 45, 1–9. View Source
- [3] BindingDB. CHEMBL63682: 3‑Methyl‑phenoxathiine 10,10‑dioxide affinity data. View Source
